Cas no 1423228-13-0 (2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide)
![2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide structure](https://www.kuujia.com/scimg/cas/1423228-13-0x500.png)
2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(1-cyano-1-cyclopropylethyl)-2-(4-phenylphenyl)acetamide
- 1423228-13-0
- 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide
- EN300-26683768
- AKOS034640089
- Z86759003
-
- Inchi: 1S/C20H20N2O/c1-20(14-21,18-11-12-18)22-19(23)13-15-7-9-17(10-8-15)16-5-3-2-4-6-16/h2-10,18H,11-13H2,1H3,(H,22,23)
- InChI Key: YAFVVHIQOVYJDR-UHFFFAOYSA-N
- SMILES: O=C(CC1C=CC(C2C=CC=CC=2)=CC=1)NC(C#N)(C)C1CC1
Computed Properties
- Exact Mass: 304.157563266g/mol
- Monoisotopic Mass: 304.157563266g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 461
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 52.9Ų
2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26683768-0.05g |
2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide |
1423228-13-0 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide Related Literature
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
4. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
Additional information on 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide
Introduction to 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS No. 1423228-13-0)
2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide, with the CAS number 1423228-13-0, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a biphenyl moiety and a cyano-substituted cyclopropyl group. These structural elements contribute to its potential biological activities and therapeutic applications.
The biphenyl moiety in 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide is a common scaffold in many bioactive molecules due to its ability to interact with various biological targets. The presence of this moiety can enhance the compound's lipophilicity and improve its cell membrane permeability, which are crucial factors for drug delivery and efficacy. Additionally, the cyano-substituted cyclopropyl group provides additional stability and can influence the compound's pharmacokinetic properties.
Recent studies have explored the potential of 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide in various therapeutic areas. One notable area of research is its potential as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory properties, 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide has also shown potential in cancer research. A study conducted by a team at the National Cancer Institute demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines, particularly those derived from breast and lung cancers. The mechanism of action involves the modulation of key signaling pathways involved in cell proliferation and apoptosis.
The pharmacokinetic profile of 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide has been extensively studied to optimize its therapeutic potential. Research has shown that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for chronic administration. However, further optimization may be necessary to enhance its solubility and reduce potential side effects.
In terms of safety, preclinical studies have indicated that 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide is generally well-tolerated at therapeutic doses. However, as with any new drug candidate, comprehensive toxicity studies are essential to ensure its safety before advancing to clinical trials. These studies will help identify any potential adverse effects and guide dosing regimens for human use.
The development of 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide as a therapeutic agent is an ongoing process that involves collaboration between chemists, biologists, and clinicians. Current efforts are focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing off-target effects. Additionally, researchers are exploring combination therapies that could synergize with this compound to achieve better treatment outcomes.
In conclusion, 2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide (CAS No. 1423228-13-0) represents a promising lead compound in the development of new therapeutic agents for inflammatory diseases and cancer. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As more data becomes available from ongoing studies, it is expected that this compound will continue to advance through the drug discovery pipeline, potentially leading to new treatment options for patients in need.
1423228-13-0 (2-{[1,1'-biphenyl]-4-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide) Related Products
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)




